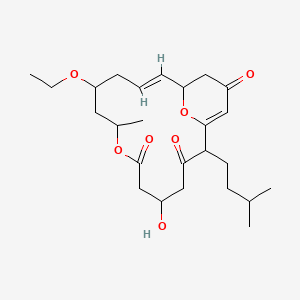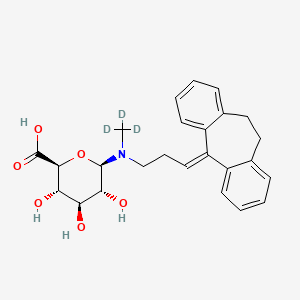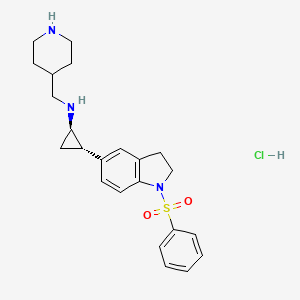
LSD1-IN-13 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LSD1-IN-13 (hydrochloride) is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histone proteins. This compound has shown significant potential in the treatment of various cancers, particularly acute myeloid leukemia, by inducing differentiation and inhibiting the proliferation of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
LSD1-IN-13 (hydrochloride) is synthesized through a series of chemical reactions involving indolin-5-yl-cyclopropanamine derivatives. The synthetic route typically involves the formation of the cyclopropane ring followed by the attachment of the indolin-5-yl group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
The industrial production of LSD1-IN-13 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
LSD1-IN-13 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving LSD1-IN-13 (hydrochloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of LSD1-IN-13 (hydrochloride) depend on the specific reaction conditions. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
LSD1-IN-13 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in gene regulation and epigenetics.
Biology: Employed in research to understand the biological functions of LSD1 and its impact on cellular processes.
Wirkmechanismus
LSD1-IN-13 (hydrochloride) exerts its effects by inhibiting the activity of LSD1, an enzyme responsible for the demethylation of histone proteins. By inhibiting LSD1, the compound prevents the removal of methyl groups from histones, leading to changes in gene expression. This inhibition results in the induction of differentiation and inhibition of proliferation in cancer cells. The molecular targets involved include histone proteins and various signaling pathways associated with cell differentiation and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tranylcypromine hydrochloride: Another LSD1 inhibitor with similar mechanisms of action but different chemical structure.
ORY-1001: A potent LSD1 inhibitor currently undergoing clinical trials for cancer treatment.
GSK-2879552: Another LSD1 inhibitor with therapeutic potential in treating cancers.
Uniqueness
LSD1-IN-13 (hydrochloride) is unique due to its high selectivity and potency as an LSD1 inhibitor. It has shown significant efficacy in preclinical studies, particularly in inducing differentiation and inhibiting the proliferation of acute myeloid leukemia cells. Its unique chemical structure also provides advantages in terms of stability and solubility compared to other LSD1 inhibitors .
Eigenschaften
Molekularformel |
C23H30ClN3O2S |
|---|---|
Molekulargewicht |
448.0 g/mol |
IUPAC-Name |
(1R,2S)-2-[1-(benzenesulfonyl)-2,3-dihydroindol-5-yl]-N-(piperidin-4-ylmethyl)cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C23H29N3O2S.ClH/c27-29(28,20-4-2-1-3-5-20)26-13-10-19-14-18(6-7-23(19)26)21-15-22(21)25-16-17-8-11-24-12-9-17;/h1-7,14,17,21-22,24-25H,8-13,15-16H2;1H/t21-,22+;/m0./s1 |
InChI-Schlüssel |
YBOJCNGNRDFYOE-UMIAIAFLSA-N |
Isomerische SMILES |
C1CNCCC1CN[C@@H]2C[C@H]2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl |
Kanonische SMILES |
C1CNCCC1CNC2CC2C3=CC4=C(C=C3)N(CC4)S(=O)(=O)C5=CC=CC=C5.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


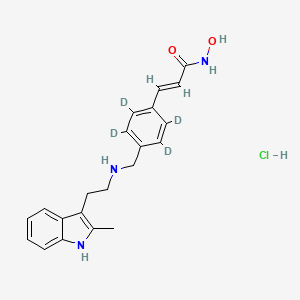


![Alpha,Alpha-[UL-D14]Trehalose](/img/structure/B12412086.png)
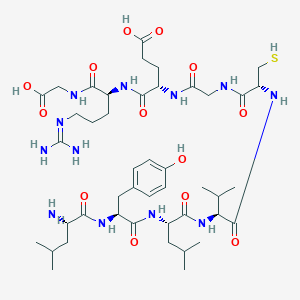
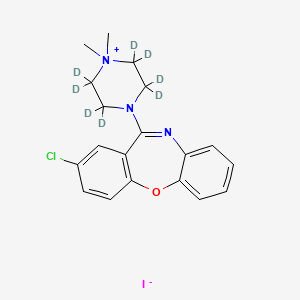

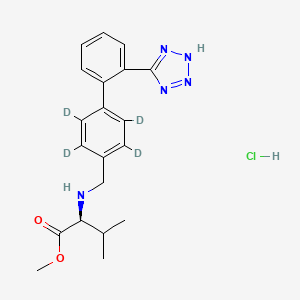
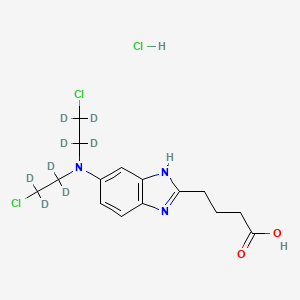
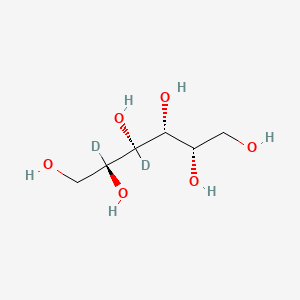
octadec-9-enamide](/img/structure/B12412110.png)
